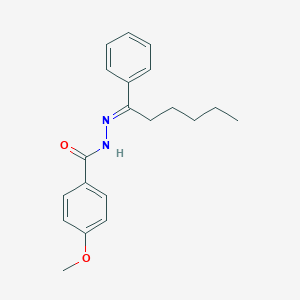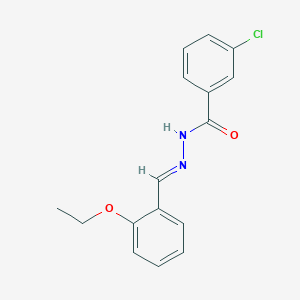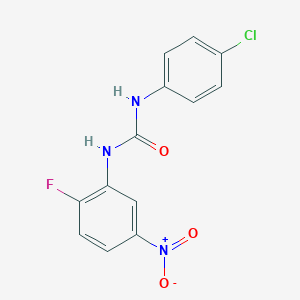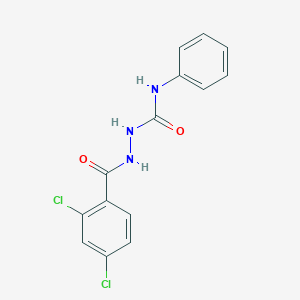![molecular formula C32H28Cl2N4O4 B323805 N,N'-bis[3-[(3-chlorophenyl)carbamoyl]phenyl]hexanediamide](/img/structure/B323805.png)
N,N'-bis[3-[(3-chlorophenyl)carbamoyl]phenyl]hexanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis{3-[(3-chlorophenyl)carbamoyl]phenyl}hexanediamide: is a synthetic organic compound characterized by the presence of two 3-chlorophenyl groups attached to a hexanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis{3-[(3-chlorophenyl)carbamoyl]phenyl}hexanediamide typically involves the reaction of hexanediamine with 3-chlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Hexanediamine+2(3-chlorophenyl isocyanate)→N,N’-bis3-[(3-chlorophenyl)carbamoyl]phenylhexanediamide
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents may also be employed to enhance the reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: N,N’-bis{3-[(3-chlorophenyl)carbamoyl]phenyl}hexanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, N,N’-bis{3-[(3-chlorophenyl)carbamoyl]phenyl}hexanediamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the design of inhibitors for specific enzymes or receptors.
Industry: In the industrial sector, N,N’-bis{3-[(3-chlorophenyl)carbamoyl]phenyl}hexanediamide is used in the production of polymers and advanced materials. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of the resulting materials.
Mechanism of Action
The mechanism of action of N,N’-bis{3-[(3-chlorophenyl)carbamoyl]phenyl}hexanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- N,N’-bis{3-[(4-chlorophenyl)carbamoyl]phenyl}hexanediamide
- N,N’-bis{3-[(2-chlorophenyl)carbamoyl]phenyl}hexanediamide
- N,N’-bis{3-[(3-bromophenyl)carbamoyl]phenyl}hexanediamide
Comparison: Compared to its analogs, N,N’-bis{3-[(3-chlorophenyl)carbamoyl]phenyl}hexanediamide exhibits unique properties due to the presence of the 3-chlorophenyl groups. These groups influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C32H28Cl2N4O4 |
|---|---|
Molecular Weight |
603.5 g/mol |
IUPAC Name |
N,N//'-bis[3-[(3-chlorophenyl)carbamoyl]phenyl]hexanediamide |
InChI |
InChI=1S/C32H28Cl2N4O4/c33-23-9-5-13-27(19-23)37-31(41)21-7-3-11-25(17-21)35-29(39)15-1-2-16-30(40)36-26-12-4-8-22(18-26)32(42)38-28-14-6-10-24(34)20-28/h3-14,17-20H,1-2,15-16H2,(H,35,39)(H,36,40)(H,37,41)(H,38,42) |
InChI Key |
YOUUWNPXZZMAHK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)CCCCC(=O)NC2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)Cl)C(=O)NC4=CC(=CC=C4)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CCCCC(=O)NC2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)Cl)C(=O)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-N'-[(E)-(2-methylindol-3-ylidene)methyl]benzohydrazide](/img/structure/B323722.png)

![methyl 5-benzyl-4-methyl-2-[[(E)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiophene-3-carboxylate](/img/structure/B323725.png)
![3-chloro-N'-[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B323731.png)
![(E)-1-(5-bromothiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]methanimine](/img/structure/B323732.png)
![3-chloro-N'-[(E)-(5-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B323733.png)


![N'-[1-(4-chlorophenyl)ethylidene]-2-nitrobenzohydrazide](/img/structure/B323738.png)


![N'-[1-(2-naphthyl)ethylidene]cyclohexanecarbohydrazide](/img/structure/B323743.png)
![N'-[1-(4-methylphenyl)ethylidene]-2-thiophenecarbohydrazide](/img/structure/B323744.png)
![4-[1-(4-chlorophenyl)-2,2-dicyanoethyl]-5-hydroxy-3-methyl-1H-pyrazole-1-carbothioamide](/img/structure/B323745.png)
